molecular formula C12H16O2 B1317648 Methyl 3-tert-Butylbenzoate CAS No. 27330-57-0

Methyl 3-tert-Butylbenzoate

Cat. No.: B1317648
CAS No.: 27330-57-0
M. Wt: 192.25 g/mol
InChI Key: LPGQRCJRGVXWDV-UHFFFAOYSA-N
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Description

Methyl 3-tert-Butylbenzoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from 3-tert-butylbenzoic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-tert-Butylbenzoate can be synthesized through the esterification of 3-tert-butylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: 3-tert-Butylbenzoic acid.

    Reduction: 3-tert-Butylbenzyl alcohol.

    Substitution: Nitro derivatives of this compound.

Mechanism of Action

The primary mechanism of action for Methyl 3-tert-Butylbenzoate involves its hydrolysis to 3-tert-butylbenzoic acid and methanol. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the acid and alcohol .

Comparison with Similar Compounds

Uniqueness: Methyl 3-tert-Butylbenzoate is unique due to the position of the tert-butyl group on the aromatic ring, which influences its reactivity and physical properties. The meta position of the tert-butyl group provides distinct steric and electronic effects compared to its para and ortho counterparts .

Properties

IUPAC Name

methyl 3-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-7-5-6-9(8-10)11(13)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGQRCJRGVXWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542269
Record name Methyl 3-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27330-57-0
Record name Methyl 3-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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